molecular formula C18H21N3S B2865980 1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine CAS No. 750616-10-5

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine

Cat. No.: B2865980
CAS No.: 750616-10-5
M. Wt: 311.45
InChI Key: JOVPURHSOZNSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine is a benzimidazole derivative. Benzimidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the methylsulfanyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Properties

IUPAC Name

1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-22-12-11-15(19)18-20-16-9-5-6-10-17(16)21(18)13-14-7-3-2-4-8-14/h2-10,15H,11-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPURHSOZNSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole ring is crucial for these interactions, as it mimics the structure of nucleotides and can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

  • 1-Benzylbenzimidazole
  • 3-Methylsulfanylpropan-1-amine
  • 2-Phenylbenzimidazole

Uniqueness: 1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine is unique due to the presence of both the benzimidazole ring and the methylsulfanyl group. This combination enhances its biological activity and allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.